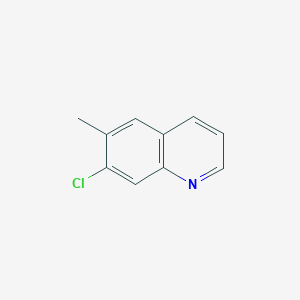

7-Chloro-6-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKVFICCIWHLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720299 | |

| Record name | 7-Chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78941-94-3 | |

| Record name | 7-Chloro-6-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78941-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3] The specific substitution pattern of 7-Chloro-6-methylquinoline presents a versatile platform for further functionalization, making it a valuable intermediate in drug discovery and development programs. This guide provides a comprehensive exploration of a robust synthetic pathway to this target molecule, coupled with a detailed protocol for its structural characterization and validation.

Part 1: Strategic Synthesis of this compound

The construction of the quinoline core can be achieved through several classic named reactions, including the Skraup-Doebner-von Miller, Friedländer, Combes, and Gould-Jacobs syntheses.[4][5] For the target molecule, this compound, a retrosynthetic analysis logically points to 3-chloro-4-methylaniline as the key starting material.

Considering the desired substitution pattern, the Skraup-Doebner-von Miller reaction emerges as a highly effective and direct approach.[6][7][8] This reaction facilitates the synthesis of quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[7][8] Its robustness and tolerance for a variety of substituents on the aniline ring make it a superior choice for this specific synthesis over alternatives like the Friedländer synthesis, which requires an ortho-aminoaryl aldehyde or ketone, or the Gould-Jacobs reaction, which typically yields 4-hydroxyquinoline derivatives.[9][10][11][12]

The Skraup-Doebner-von Miller Pathway

The core of this synthesis involves the acid-catalyzed reaction of 3-chloro-4-methylaniline with an α,β-unsaturated aldehyde, typically generated in situ. A classic and effective choice is the dehydration of glycerol to acrolein. The subsequent cyclization and oxidation yield the desired quinoline.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

3-chloro-4-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid (98%)

-

Nitrobenzene (or a milder oxidant like arsenic pentoxide, with appropriate safety precautions)

-

Ferrous sulfate (for removal of excess oxidant, if nitrobenzene is used)

-

Sodium hydroxide solution

-

Dichloromethane or Chloroform

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add concentrated sulfuric acid. Cool the flask in an ice bath.

-

Addition of Reactants: To the cooled sulfuric acid, slowly and sequentially add 3-chloro-4-methylaniline, nitrobenzene, and glycerol with continuous stirring. The addition should be performed cautiously to control the initial exotherm.

-

Heating: Once the addition is complete, heat the reaction mixture gently. The reaction is typically vigorous. Maintain the temperature at approximately 120-130 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is alkaline. This step should be performed in an ice bath to manage the heat generated. The crude product will often separate as an oil or solid. Extract the product into an organic solvent like dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Final Product: The fractions containing the pure product are combined and the solvent is evaporated to yield this compound.

Causality and Experimental Insights:

-

Sulfuric Acid: Serves a dual purpose: it acts as a catalyst for the cyclization step and as a powerful dehydrating agent to generate the reactive acrolein from glycerol in situ.

-

Oxidizing Agent: The initial cyclization product is a dihydroquinoline. An oxidizing agent is essential to aromatize this intermediate to the stable quinoline ring system.[6] Nitrobenzene is a traditional choice, but safer alternatives should be considered.

-

Temperature Control: The reaction is highly exothermic. Careful temperature management is crucial to prevent uncontrolled side reactions and ensure a good yield.

Part 2: Comprehensive Characterization and Structural Validation

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in the molecule.

Generalized Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard parameters for pulse width and relaxation delay should be used.[13]

Predicted Spectral Data:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | J = 4.3, 1.7 Hz |

| H-3 | 7.3 - 7.5 | dd | J = 8.3, 4.3 Hz |

| H-4 | 8.0 - 8.2 | d | J = 8.3 Hz |

| H-5 | 8.0 - 8.1 | s | - |

| H-8 | 7.8 - 7.9 | s | - |

| -CH₃ | 2.5 - 2.6 | s | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 147 - 149 |

| C-5 | 127 - 129 |

| C-6 | 136 - 138 |

| C-7 | 134 - 136 |

| C-8 | 128 - 130 |

| C-8a | 126 - 128 |

| -CH₃ | 20 - 22 |

Note: Predictions are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary slightly.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Generalized Protocol:

-

Sample Preparation: The spectrum can be acquired using a KBr pellet containing a small amount of the solid product or by applying a thin film of the compound dissolved in a volatile solvent onto a salt plate.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.[13]

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-CH₃) |

| 1620-1580 | C=C and C=N Ring Stretching |

| 1500-1400 | Aromatic Ring Vibrations |

| 850-750 | C-H Out-of-plane Bending |

| 800-600 | C-Cl Stretch |

Note: The IR spectrum of quinoline and its derivatives shows a complex fingerprint region with multiple bands corresponding to the vibrations of the heterocyclic ring system.[16][17][18][19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Generalized Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

Predicted Mass Spectrometry Data:

| m/z Value | Assignment |

| 177/179 | [M]⁺˙ Molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 142 | [M - Cl]⁺ |

| 115 | Fragmentation ion (loss of Cl and HCN) |

Note: The exact m/z values will depend on the isotopic composition of the atoms. The presence of the chlorine isotope pattern is a key diagnostic feature.

Conclusion

The synthesis of this compound via the Skraup-Doebner-von Miller reaction offers a reliable and direct route to this valuable chemical intermediate. The detailed characterization using a suite of modern spectroscopic techniques—NMR, IR, and MS—provides a self-validating system to confirm the structure and purity of the final product. This technical guide equips researchers and drug development professionals with the foundational knowledge and practical protocols necessary to synthesize and validate this important scaffold for further exploration in medicinal chemistry.

References

-

Wikipedia. Friedländer synthesis. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Organic Chemistry Portal. Combes Quinoline Synthesis. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

-

Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

ResearchGate. The Skraup‐Doebner‐Von Miller quinoline synthesis. [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

-

PubMed Central. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

- Google P

-

ACS Publications. Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society. [Link]

-

ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis. [Link]

-

MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

-

ResearchGate. Comparison of partial IR spectra of (A) protonated quinoline... [Link]

-

PubChem. 7-Chloro-6-methyl-2-(2-methylpropyl)quinoline. [Link]

-

SciELO. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. [Link]

-

MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

-

ResearchGate. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

-

PubChem. 7-Chloroquinoline. [Link]

-

PubChem. 6-Methylquinoline. [Link]

-

ResearchGate. 7-Chloro-N-Methylquinoline-4-Amine Analogs QSAR Study: an Insight Into the Structural Basis of Antimalarial Activity. [Link]

-

ACS Publications. Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. [Link]

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 16. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 17. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 7-Chloro-6-methylquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic compound that belongs to the quinoline family of molecules. With the chemical formula C₁₀H₈ClN, it presents a quinoline core substituted with a chlorine atom at the 7-position and a methyl group at the 6-position. This specific substitution pattern makes it a compound of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a "privileged structure," forming the backbone of numerous natural products and synthetic compounds with a vast range of biological activities, most notably as anticancer and antimalarial agents.[1]

The presence of the chloro and methyl groups on the benzene portion of the quinoline ring offers distinct opportunities for chemical modification. The chlorine atom can participate in cross-coupling reactions, while the methyl group can be a site for oxidation or other transformations. These features, combined with the inherent reactivity of the quinoline nucleus, establish this compound as a versatile building block for the synthesis of novel therapeutic agents and functional materials.[2][3] Understanding its core physicochemical properties is therefore paramount for any researcher aiming to utilize this scaffold in drug discovery and development, as these properties fundamentally govern its reactivity, solubility, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics to absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClN | [4] |

| Molecular Weight | 177.63 g/mol | [4][5] |

| CAS Number | 78941-94-3 | [4] |

| Appearance | Solid (Predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Slightly soluble in water (Predicted) | [6] |

| pKa (Predicted) | Data not available | |

| LogP (Predicted) | 3.2 (Predicted) | [5] |

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The expected spectral features are outlined below, providing a benchmark for researchers synthesizing or working with this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl group protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution. The methyl group will present as a singlet in the upfield region (around δ 2.5 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent atoms (Cl and N), providing a unique fingerprint of the carbon skeleton.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 177.63). A key diagnostic feature will be the presence of an M+2 peak at approximately one-third the intensity of the molecular ion peak, which is characteristic of a molecule containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and methyl group, C=C and C=N stretching vibrations characteristic of the quinoline core, and a C-Cl stretching band in the lower frequency region.[8][9]

Synthesis and Chemical Reactivity

Synthetic Pathway: The Doebner-von Miller Reaction

A primary and versatile method for synthesizing quinolines is the Doebner-von Miller reaction. For this compound, this would typically involve the reaction of 3-chloro-4-methylaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, under strong acid catalysis. The reaction proceeds through a series of steps including Michael addition, cyclization, and oxidation to yield the final aromatic quinoline ring system.

Caption: Synthetic pathway for this compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of the electron-donating methyl group, the electron-withdrawing chloro group, and the heterocyclic quinoline nucleus.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine at the C7 position is less activated towards SNAr compared to halogens at the C2 or C4 positions of the quinoline ring.[10] However, under forcing conditions, it can be displaced by strong nucleophiles.

-

Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution (e.g., nitration, halogenation). The regioselectivity will be directed by the existing chloro and methyl substituents.

-

Reactions of the Methyl Group: The methyl group can be a handle for further functionalization. For instance, it can be oxidized to a carboxylic acid or halogenated to introduce other reactive groups.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can serve as a site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl groups, which is a powerful strategy in drug discovery for building molecular complexity.

Experimental Protocols: A Practical Guide

The following are standardized protocols for the determination of the key physicochemical and spectroscopic properties of this compound.

Caption: Workflow for experimental characterization.

Melting Point Determination (Capillary Method)

-

Principle: This method determines the temperature range over which the solid-to-liquid phase transition occurs.

-

Procedure:

-

Ensure the this compound sample is pure and completely dry.

-

Finely grind the solid sample.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Solubility Determination (Shake-Flask Method)

-

Principle: This equilibrium-based method measures the concentration of a saturated solution of the compound in a given solvent.

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

-

Spectroscopic Characterization

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]

-

MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

IR: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[11]

-

-

Data Acquisition:

-

Acquire the spectra using the appropriate spectrometer (e.g., 400 MHz NMR, ESI-MS, FT-IR).

-

Process the raw data (e.g., Fourier transform, baseline correction).

-

Analyze the spectra to identify key peaks, chemical shifts, coupling constants, and fragmentation patterns to confirm the structure of this compound.

-

Relevance in Drug Discovery and Development

The physicochemical properties of this compound are directly linked to its potential as a scaffold in drug discovery.

Caption: Physicochemical properties influencing drug development.

-

Lipophilicity (LogP): The predicted LogP value suggests that the molecule is moderately lipophilic. This is a crucial parameter that affects membrane permeability and absorption. In drug design, LogP is often optimized to balance solubility and permeability for optimal oral bioavailability.

-

Solubility: Aqueous solubility is critical for drug administration and absorption. While predicted to be low, the quinoline nitrogen can be protonated to form salts, a common strategy to improve the solubility and dissolution rate of basic drug compounds.

-

Molecular Weight: With a molecular weight under 200 g/mol , it serves as an excellent starting fragment that adheres to Lipinski's "Rule of Five," allowing for substantial chemical modification while keeping the final drug-like molecule within an acceptable size range.

Derivatives of 7-chloroquinoline have demonstrated potent activity against various cancer cell lines and malaria parasites.[1][2][12][13] The strategic placement of the chloro and methyl groups on this scaffold provides a template for generating libraries of new chemical entities for screening against a wide range of biological targets.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, data from related chloroquinoline compounds should be used to guide safe handling procedures.

-

Hazard Identification: Similar compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[14][15]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[15]

-

Conclusion

This compound is a strategically important heterocyclic compound with a profile that makes it a valuable intermediate in synthetic and medicinal chemistry. Its physicochemical properties, including its molecular weight, predicted lipophilicity, and reactive handles, provide a solid foundation for its use in the construction of more complex molecules. The synthetic accessibility via established reactions like the Doebner-von Miller synthesis, combined with its potential for diverse functionalization, ensures its continued relevance for researchers and scientists in drug development. A thorough understanding and experimental determination of its properties, as outlined in this guide, are the first critical steps toward unlocking the full potential of this versatile chemical scaffold.

References

- Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 521963, 7-Chloroquinoline.

- BenchChem. An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-nitroquinoline.

- PubMed Central. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

- TCI Chemicals. (2025, January 2). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- The Good Scents Company. 6-methyl quinoline 6-methylquinoline.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 640953, 7-Chloroisoquinoline.

- Google Patents. US5126456A - 7-chloroquinaldine synthesis.

- BenchChem. A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.

- BenchChem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

- BenchChem. An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.

- NINGBO INNO PHARMCHEM CO.,LTD. 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.

- ChemicalBook. (2025, November 22). 7-Chloro-2-methylquinoline - Safety Data Sheet.

- NIST. Quinoline, 7-chloro-2-methyl-.

- ChemicalBook. 7-Chloro-2-methylquinoline synthesis.

- ChemicalBook. 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR spectrum.

- SciELO. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.

- BenchChem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.

- ChemicalBook. (2025, November 19). 7-Chloro-2-methylquinoline.

- Rowan Fine Chemicals. 7-chloro Quinoline at Best Price in Hyderabad, Telangana.

- BenchChem. An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS: 58416-31-2).

- Chemsrc. (2025, August 20). 7-Chloro-2-methylquinoline | CAS#:4965-33-7.

- SpectraBase. 7-Chloro-2-methylquinoline - Optional[ATR-IR] - Spectrum.

- ResearchGate. (2018, May 1). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- MDPI. (2023, May 3). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline.

- Sigma-Aldrich. 7-Bromo-4-chloro-6-methylquinoline.

- ChemSynthesis. (2025, May 20). 2-chloro-6-methylquinoline.

- Sigma-Aldrich. 7-Bromo-4-chloro-6-methylquinoline.

- ChemScene. This compound.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 123447401, 7-Chloro-6-methoxyisoquinoline.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 59060952, 7-Chloro-6-methyl-2-(2-methylpropyl)quinoline.

- DergiPark. (2023, September 2). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.

- FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 69163, 6-Chloroquinoline.

- Sigma-Aldrich. 6-Methylquinoline 98 91-62-3.

- BenchChem. 7-Chloro-2-methylquinoline | High-Purity Reagent.

- ChemicalBook. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum.

Sources

- 1. scielo.br [scielo.br]

- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-chloro Quinoline at Best Price in Hyderabad, Telangana | Rowan Fine Chemicals [tradeindia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quinoline, 7-chloro-2-methyl- [webbook.nist.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 7-Chloro-6-methylquinoline

Abstract

This technical guide offers an in-depth examination of 7-Chloro-6-methylquinoline, a substituted quinoline of significant interest in medicinal chemistry and synthetic organic chemistry. This document provides a thorough analysis of its chemical identity, including its CAS Registry Number, structural formula, and key identifiers. The core of this guide is a detailed exposition of its spectral characteristics, presenting predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, complete with expert interpretation. Furthermore, a robust synthetic protocol is outlined, providing researchers with a practical framework for its preparation. This whitepaper is designed to serve as an essential resource for researchers, chemists, and professionals in drug development, offering the foundational knowledge required for the confident use and further investigation of this compound.

Chemical Identity and Registration

This compound is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis for numerous therapeutic agents. The specific substitution of a chlorine atom at the 7-position and a methyl group at the 6-position creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel bioactive molecules.

It is important to note that while several chemical suppliers list this compound, there is some inconsistency in the reported CAS Registry Numbers in public databases. Researchers are advised to verify the CAS number with their specific supplier. For the purpose of this guide, the most frequently cited identifier will be used.

-

CAS Number: 55095-57-3 (Note: Verify with supplier, as inconsistencies exist)

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈ClN

-

Molecular Weight: 177.63 g/mol

-

Canonical SMILES: CC1=C(C=C2C(=C1)N=CC=C2)Cl

Chemical Structure

Figure 1. Molecular structure of this compound.

Predicted Spectral Data and Expert Analysis

While extensive public domain experimental spectra for this specific isomer are limited, its spectral properties can be reliably predicted based on fundamental principles and comparison with structurally similar quinoline derivatives.

¹H NMR Spectroscopy

Proton NMR provides insight into the electronic environment of the hydrogen atoms. The electron-withdrawing nature of the nitrogen and chlorine atoms, and the electron-donating nature of the methyl group, all influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.85 | dd (J ≈ 4.2, 1.7 Hz) | 1H | H-2 | Adjacent to N, deshielded. |

| ~8.10 | d (J ≈ 8.5 Hz) | 1H | H-4 | Deshielded by N, ortho to H-3. |

| ~8.05 | s | 1H | H-8 | Singlet due to lack of adjacent protons. |

| ~7.50 | s | 1H | H-5 | Singlet due to lack of adjacent protons. |

| ~7.40 | dd (J ≈ 8.5, 4.2 Hz) | 1H | H-3 | Coupled to both H-2 and H-4. |

| ~2.50 | s | 3H | -CH₃ | Typical shift for an aryl methyl group. |

Expertise & Causality: The predicted downfield shifts for H-2 and H-4 are characteristic of protons on the pyridine ring of the quinoline system, significantly influenced by the electronegative nitrogen atom. The protons on the benzene ring, H-5 and H-8, are predicted as singlets because their adjacent positions (C-6, C-7, C4a, C8a) are fully substituted. The methyl group at C-6 will have a minor shielding effect on the proximate H-5 proton.

¹³C NMR Spectroscopy

Carbon NMR reveals the carbon framework of the molecule. The predicted chemical shifts reflect the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~151.0 | C-2 | Carbon adjacent to N. |

| ~148.0 | C-8a | Bridgehead carbon adjacent to N. |

| ~136.5 | C-4 | Deshielded by N. |

| ~136.0 | C-7 | Carbon bearing the electronegative Cl. |

| ~134.0 | C-6 | Carbon bearing the methyl group. |

| ~129.0 | C-5 | Aromatic CH. |

| ~128.5 | C-4a | Bridgehead carbon. |

| ~127.5 | C-8 | Aromatic CH. |

| ~122.0 | C-3 | Aromatic CH on the pyridine ring. |

| ~19.0 | -CH₃ | Typical shift for an aryl methyl carbon. |

Trustworthiness: These predictions are based on established additive models for substituted aromatic systems and are cross-referenced with experimental data for isomers like 7-chloro-2-methylquinoline and 6-methylquinoline.[1][2] The predicted values provide a reliable fingerprint for the confirmation of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of a compound.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 177 .

-

Isotopic Peak (M+2): A crucial diagnostic peak will appear at m/z 179 with an intensity approximately one-third (˜33%) of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a chlorine radical (M-35) leading to a peak at m/z 142, and the loss of a methyl radical (M-15) leading to a peak at m/z 162.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | C-H stretch (aromatic) | Medium |

| 2920 - 2980 | C-H stretch (methyl) | Medium-Weak |

| 1600 - 1620 | C=C stretch (aromatic ring) | Strong |

| 1500 - 1580 | C=N stretch (quinoline ring) | Strong |

| 800 - 900 | C-H out-of-plane bend (aromatic) | Strong |

| 1000 - 1100 | C-Cl stretch | Medium-Strong |

Authoritative Grounding: The predicted absorption regions are based on well-established correlation tables for IR spectroscopy. The strong bands in the 1500-1620 cm⁻¹ region are characteristic of the quinoline ring system, while the C-Cl stretch provides direct evidence of the chloro-substituent.[3][4]

Recommended Synthetic Protocol

The synthesis of this compound can be efficiently achieved via the Doebner-von Miller reaction , a classic and reliable method for quinoline synthesis.

Core Reaction: Condensation of an α,β-unsaturated carbonyl compound (generated in situ from glycerol) with an appropriately substituted aniline, in this case, 3-Chloro-4-methylaniline .

Figure 2. Synthetic workflow for this compound via the Doebner-von Miller reaction.

Step-by-Step Experimental Protocol

Materials:

-

3-Chloro-4-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid (98%)

-

Arsenic pentoxide (or nitrobenzene as a milder oxidant)

-

Sodium hydroxide solution (10% w/v)

-

Toluene or Dichloromethane for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add concentrated sulfuric acid.

-

Addition of Reactants: To the stirred sulfuric acid, slowly and cautiously add 3-Chloro-4-methylaniline, ensuring the temperature is controlled with an ice bath.

-

Oxidant Addition: Add the oxidizing agent (e.g., arsenic pentoxide) portion-wise to the mixture.

-

Glycerol Addition: Slowly add glycerol via the dropping funnel. The reaction is exothermic and should be controlled carefully.

-

Heating: Once the addition is complete, heat the reaction mixture to 120-140 °C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a 10% sodium hydroxide solution until it is alkaline (pH > 8). This step should be performed in an ice bath as it is highly exothermic.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as toluene or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound.

Applications and Future Directions

The this compound scaffold is a versatile building block for creating diverse chemical libraries. Its utility is primarily seen in:

-

Medicinal Chemistry: As a precursor for synthesizing novel compounds to be screened for various biological activities, including anticancer, antimalarial, and antibacterial properties. The chlorine at the 7-position is particularly amenable to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.[5]

-

Materials Science: Substituted quinolines are explored for their photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Conclusion

This technical guide provides a comprehensive and practical overview of this compound. By consolidating its chemical identifiers, presenting reliably predicted spectral data with expert interpretation, and detailing a robust synthetic protocol, this document equips researchers with the essential knowledge to confidently synthesize, identify, and utilize this valuable chemical intermediate. The insights into its structure-property relationships and synthetic accessibility highlight its potential for future innovations in both pharmaceutical and materials science research.

References

-

PubChem. (n.d.). 7-(Benzylthio)-4-chloro-6-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

-

MDPI. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-6-methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline 6-methylquinoline. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF. Retrieved from [Link]

-

Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

ACS Publications. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate | Inorganic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

-

ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

PubMed Central. (n.d.). Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Retrieved from [Link]

-

mzCloud. (2015). 6 Methylquinoline. Retrieved from [Link]

Sources

- 1. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Quinoline-Based Therapeutics: A Technical Guide to the Biological Activity of Novel 7-Chloro-6-methylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] From the historical success of quinine and chloroquine in combating malaria to the development of modern anticancer and antimicrobial agents, the versatility of the quinoline ring system continues to inspire the design and synthesis of novel drug candidates.[3] Among the various substituted quinolines, 7-chloroquinoline derivatives have garnered significant attention due to their potent and diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a methyl group at the 6-position of the 7-chloroquinoline core can further modulate the physicochemical and biological properties of these compounds, offering a promising avenue for the development of new therapeutic leads with enhanced efficacy and selectivity.

This in-depth technical guide provides a comprehensive overview of the biological activities of novel 7-chloro-6-methylquinoline derivatives. We will delve into the synthetic strategies employed to access these compounds, explore their key biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory effects, and elucidate the underlying mechanisms of action. Furthermore, this guide will provide detailed, field-proven experimental protocols for the evaluation of these biological activities, present data in a clear and comparative format, and utilize visualizations to illustrate key concepts and workflows.

I. Synthetic Strategies for this compound Derivatives: Building the Core Scaffold

The synthesis of this compound derivatives typically begins with the construction of the core quinoline ring system, followed by functionalization at various positions. A common and versatile approach is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions. For the synthesis of this compound, 4-chloro-3-methylaniline serves as the key starting aniline.

Diagram: General Synthetic Scheme for this compound Derivatives

Caption: Synthetic pathway to this compound derivatives.

This initial scaffold can then be subjected to a variety of chemical transformations to introduce diverse functional groups at positions 2, 4, and 8, leading to a library of novel derivatives for biological evaluation.

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a range of cancer cell lines.[2] The anticancer potential of this compound derivatives is an area of active investigation, with preliminary studies suggesting promising activity.

A. Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which many quinoline-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and the disruption of the cell cycle.[5] These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Diagram: Simplified Apoptotic Pathways Targeted by Quinoline Derivatives

Caption: Workflow for the agar well diffusion assay.

B. Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound at various concentrations, a positive control (standard antibiotic), and a negative control (solvent) to the wells.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

C. Data Presentation: Antimicrobial Spectrum of 2-Chloro-6-methylquinoline Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) at 200 µg/mL | Reference |

| 2-Chloro-3-formyl-6-methylquinoline derivative | E. coli | 12 | [6] |

| 2-Chloro-3-formyl-6-methylquinoline derivative | S. aureus | 11 | [6] |

| 2-Chloro-3-formyl-6-methylquinoline derivative | P. aeruginosa | 10 | [6] |

| 2-Chloro-3-formyl-6-methylquinoline derivative | A. niger | 13 | [6] |

| 2-Chloro-3-formyl-6-methylquinoline derivative | A. flavus | 11 | [6] |

IV. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Quinoline derivatives have demonstrated anti-inflammatory properties, and the investigation of this compound derivatives in this area is a promising field of research.

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide, and to downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compounds, a positive control (e.g., indomethacin), and a vehicle control to different groups of animals via an appropriate route (e.g., oral or intraperitoneal).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

V. Conclusion and Future Directions

Novel this compound derivatives represent a promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of the quinoline scaffold allows for the generation of diverse libraries of derivatives, enabling comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. [2] Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action. In vivo studies in relevant animal models are crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising therapeutic candidates. [7]The continued exploration of this compound derivatives holds the potential to deliver novel and effective treatments for a variety of human diseases.

VI. References

-

Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). ResearchGate. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]

-

Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid: Characterization, ADME Profiling and Elucidation of its Antiproliferative and Anti-EMT Potential. (n.d.). ResearchGate.

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. (n.d.). Der Pharma Chemica. [Link]

-

(a) Effect of 7‐chloroquinoline derivatives 6 and 12 on apoptosis and... (n.d.). ResearchGate.

-

Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum.

-

Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (n.d.). NIH. [Link]

-

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. [Link]

-

Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (2026). Inorganic Chemistry - ACS Publications.

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2023). MDPI. [Link]

-

In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (n.d.). Annex Publishers. [Link]

-

Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). PubMed. [Link]

-

Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. (n.d.). MDPI. [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PMC - NIH. [Link]

-

Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (n.d.). ResearchGate.

-

7-Chloro-N-Methylquinoline-4-Amine Analogs QSAR Study: an Insight Into the Structural Basis of Antimalarial Activity. (2019). ResearchGate.

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC - NIH. [Link]

-

Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes. (2020). PubMed. [Link]

-

Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (n.d.). PubMed. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PubMed. [Link]

-

Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry (RSC Publishing).

-

Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. (n.d.). PMC - NIH. [Link]

-

Synthesis and biological activity of 2,6- and 2,7-disubstituted anthraquinones. (n.d.). ResearchGate.

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

"7-Chloro-6-methylquinoline mechanism of action studies"

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-Chloro-6-methylquinoline

Abstract: This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of this compound, a quinoline derivative with potential therapeutic applications. Given the limited direct research on this specific molecule, this document outlines a robust, multi-faceted strategy applicable to novel small molecules emerging from phenotypic screens. We will detail a logical progression of experiments, from initial phenotypic characterization to target identification and pathway analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step protocols to navigate the complexities of MoA studies.

Section 1: Introduction to this compound

Chemical Properties and Synthesis

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by a quinoline core substituted with a chlorine atom at position 7 and a methyl group at position 6. While not extensively studied for its own biological activities, it serves as a crucial intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The presence of the chlorine and methyl groups on the quinoline scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its biological activity.

Known Biological Activities and Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer effects. For instance, chloroquine and mefloquine are well-known antimalarial drugs, while ciprofloxacin is a widely used antibiotic. In oncology, several kinase inhibitors, such as lapatinib and cabozantinib, feature a quinoline core. The therapeutic potential of quinoline derivatives stems from their ability to intercalate into DNA, inhibit key enzymes like topoisomerases and kinases, and modulate various signaling pathways. Therefore, it is plausible that this compound could exhibit similar activities.

The Imperative of Mechanism of Action (MoA) Studies

Elucidating the MoA of a novel compound is a critical step in the drug discovery and development process. A thorough understanding of how a compound exerts its biological effects is essential for:

-

Target Validation: Confirming that the molecular target is responsible for the observed therapeutic effect.

-

Lead Optimization: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

-

Predicting Off-Target Effects: Identifying potential side effects and toxicities early in development.

-

Biomarker Development: Identifying patient populations most likely to respond to the treatment.

-

Intellectual Property: Strengthening patent claims by defining a novel mechanism.

Section 2: Foundational Experimental Approaches for MoA Elucidation

The following sections will outline a hypothetical but scientifically rigorous workflow for the MoA elucidation of this compound, assuming it has been identified as a hit in a phenotypic screen, for example, showing anti-proliferative activity in a cancer cell line.

Initial Phenotypic Characterization

The first step is to quantify the initial phenotypic observation.

These assays are fundamental to determine the potency of the compound and to select appropriate concentrations for subsequent experiments.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate the selected cancer cell line (e.g., A549, a lung carcinoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical IC50 Values for this compound

| Cell Line | IC50 (µM) after 48h |

| A549 (Lung) | 15.2 |

| MCF-7 (Breast) | 25.8 |

| HCT116 (Colon) | 12.5 |

The choice of cell lines is crucial. A panel of cell lines from different cancer types should be used to assess the spectrum of activity. If there is a prior hypothesis, for example, that the compound might target a specific pathway known to be dysregulated in certain cancers, then cell lines with and without that dysregulation should be included.

Target Identification and Validation

Once the phenotypic effect is confirmed, the next step is to identify the molecular target(s).

Computational methods can provide initial hypotheses about potential targets.

Workflow for Molecular Docking

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Target Selection: Select a library of potential protein targets, such as kinases, based on the known activities of quinoline derivatives.

-

Docking Simulation: Use software like AutoDock or Schrödinger to dock the ligand into the binding sites of the selected proteins.

-

Scoring and Analysis: Analyze the predicted binding poses and scores to rank the potential targets. A lower binding energy suggests a more favorable interaction.

Based on the prevalence of kinase inhibition among quinoline derivatives, a broad kinase screen is a logical step.

Experimental Protocol: In Vitro Kinase Profiling

-

Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

-

Assay Conditions: The service will typically perform radiometric or fluorescence-based assays to measure the activity of a large panel of kinases (e.g., 400+ kinases) in the presence of a fixed concentration of the compound (e.g., 10 µM).

-

Data Analysis: The percentage of inhibition for each kinase is determined. Hits are typically defined as kinases with >50% or >75% inhibition.

-

Follow-up: For the most promising hits, determine the IC50 or Ki values through dose-response experiments.

CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: CETSA

-

Cell Treatment: Treat cultured cells with this compound or vehicle for a specific time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Protein Quantification: Separate the soluble and aggregated proteins by centrifugation. Collect the supernatant (soluble fraction).

-

Western Blot Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Section 3: Deep Dive into Cellular Pathways and Signaling Cascades

Once a target is validated, the next step is to understand the downstream cellular consequences of its modulation.

Investigating Apoptosis and Cell Cycle Arrest

If the compound is cytotoxic, it is important to determine if it induces apoptosis (programmed cell death) or causes cell cycle arrest.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

This provides more detailed information about the pathways involved.

Experimental Protocol: Western Blot Analysis

-

Protein Extraction: Prepare protein lysates from cells treated with the compound.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key proteins such as:

-

Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

-

Cell Cycle: Cyclin D1, Cyclin E, CDK4, p21, p27.

-

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the proteins.

Elucidating Effects on Key Signaling Pathways

If a kinase is identified as the target, it is crucial to investigate the effect on its downstream signaling pathway. For example, if the target is a receptor tyrosine kinase like EGFR, the MAPK and PI3K/Akt pathways should be examined.

Diagram 2: Hypothetical Signaling Pathway Affected by this compound

Caption: A hypothetical pathway showing inhibition of a receptor tyrosine kinase.

Section 4: Data Integration, Interpretation, and Hypothesis Refinement

Building a Mechanistic Hypothesis

By integrating the data from all the experiments, a coherent MoA hypothesis can be constructed. For example:

"this compound inhibits the proliferation of A549 lung cancer cells with an IC50 of 15.2 µM. Kinase profiling revealed potent inhibition of EGFR. CETSA confirmed the engagement of EGFR by the compound in intact cells. Downstream, the compound was shown to decrease the phosphorylation of ERK and AKT. This leads to the induction of apoptosis, as evidenced by an increase in Annexin V staining and cleavage of Caspase-3 and PARP."

Quantitative Data Summary

Table 2: Summary of Experimental Data for the MoA Hypothesis

| Experiment | Result |

| Cell Viability (A549) | IC50 = 15.2 µM |

| Kinase Profiling | EGFR inhibition > 90% at 10 µM |

| CETSA | Thermal stabilization of EGFR observed |

| Western Blot (p-ERK) | 80% decrease after 6h treatment |

| Western Blot (p-AKT) | 75% decrease after 6h treatment |

| Apoptosis Assay | 4-fold increase in Annexin V+ cells |

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive and logical framework for elucidating the mechanism of action of this compound. The proposed workflow, from initial phenotypic assays to target identification and pathway analysis, represents a robust strategy for characterizing novel small molecules.

Future directions would include:

-

In vivo studies: Testing the compound in animal models of cancer to assess its efficacy and safety.

-

Medicinal chemistry optimization: Synthesizing analogs of this compound to improve its potency and selectivity.

-

Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to the compound.

References

-

Quinoline synthesis and applications. Source: ScienceDirect. [Link]

-

The quinoline scaffold in medicinal chemistry. Source: National Center for Biotechnology Information. [Link]

-

Cellular Thermal Shift Assay (CETSA). Source: National Center for Biotechnology Information. [Link]

-

Kinase profiling for drug discovery. Source: National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Exploratory Screening of 7-Chloro-6-methylquinoline in Cancer Cell Lines

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] In the realm of oncology, quinoline-based compounds have emerged as significant therapeutic agents, with several approved drugs and numerous candidates in clinical development.[2][3] These compounds exert their anticancer effects through diverse mechanisms of action, such as inhibiting topoisomerases, modulating protein kinases, disrupting microtubule dynamics, and inducing apoptosis.[4][5] The versatility of the quinoline core allows for structural modifications that can fine-tune its biological activity, selectivity, and pharmacokinetic properties, making it a fertile ground for the discovery of novel anticancer drugs.[2]

This guide provides a comprehensive technical framework for the exploratory screening of a specific quinoline derivative, 7-Chloro-6-methylquinoline, across a panel of cancer cell lines. The methodologies detailed herein are designed to systematically evaluate its cytotoxic potential and elucidate its preliminary mechanism of action, laying the groundwork for further preclinical development.

Part 1: Initial Cytotoxicity Screening

The foundational step in evaluating a novel compound's anticancer potential is to assess its cytotoxicity across a diverse range of cancer cell lines. This initial screen aims to identify sensitive cell lines and determine the compound's potency, typically quantified by the half-maximal inhibitory concentration (IC50).

Rationale for Cell Line Selection

The choice of cell lines is critical for a meaningful initial screen. A well-curated panel should encompass a variety of cancer types, representing different tissues of origin and diverse genetic backgrounds. This approach increases the likelihood of identifying specific cancer types that are particularly susceptible to the compound's effects. For the exploratory screening of this compound, a representative panel could include, but is not limited to:

-

MCF-7: A well-characterized human breast adenocarcinoma cell line.

-

HCT-116: A human colorectal carcinoma cell line.

-

HL-60: A human promyelocytic leukemia cell line.

-

NCI-H292: A human lung mucoepidermoid carcinoma cell line.

-

A549: A human lung carcinoma cell line.

-

HepG2: A human liver carcinoma cell line.

Experimental Workflow for Initial Screening

The overall workflow for the initial screening phase is a systematic process designed to efficiently identify promising compounds and prioritize them for further investigation.

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Harvest cells from culture and perform a cell count.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[7]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

-

Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-